molecular formula C7H7ClN4S B13328727 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B13328727
M. Wt: 214.68 g/mol
InChI Key: JGYHAZFHZYMMMR-UHFFFAOYSA-N
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Description

Product Overview 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a chemical compound with the CAS Number 1512902-77-0 and a molecular weight of 214.68 . Its molecular formula is C 7 H 7 ClN 4 S, and it can be represented by the SMILES notation NC1=NN(CC2=NC=CS2)C=C1Cl . This compound is part of a class of heterocyclic building blocks that are valuable in modern chemical research. Research Value and Potential Applications As a hybrid molecule containing both pyrazole and thiazole heterocyclic rings, this amine is a promising scaffold in medicinal chemistry and drug discovery . The presence of multiple nitrogen atoms and a chloro substituent offers diverse sites for chemical modification, making it a versatile intermediate for synthesizing libraries of compounds for biological screening. Researchers may utilize it in the development of novel small-molecule inhibitors or as a key fragment in structure-activity relationship (SAR) studies. Its structural features are commonly found in compounds with various pharmacological activities, though its specific mechanism of action and research applications are subject to ongoing investigation. Handling and Safety This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling practices and to comply with all applicable local and national regulatory requirements.

Properties

Molecular Formula

C7H7ClN4S

Molecular Weight

214.68 g/mol

IUPAC Name

4-chloro-1-(1,3-thiazol-2-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C7H7ClN4S/c8-5-3-12(11-7(5)9)4-6-10-1-2-13-6/h1-3H,4H2,(H2,9,11)

InChI Key

JGYHAZFHZYMMMR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Condensation of Thiazol-2-ylmethylamine with Pyrazole Derivatives

One of the foundational approaches involves the nucleophilic condensation of 1,3-thiazol-2-ylmethylamine with suitable pyrazole derivatives. This method typically proceeds under basic conditions, often employing sodium bicarbonate or triethylamine as the base, in solvents such as ethanol or dimethylformamide (DMF). The reaction is facilitated by heating to promote the formation of the target compound via nucleophilic substitution at the chlorinated pyrazole core.

Reaction Scheme:

Thiazol-2-ylmethylamine + Chlorinated pyrazole derivative → 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine

Reaction Conditions:

Parameter Typical Range Remarks
Base Sodium bicarbonate, triethylamine Facilitates nucleophilic attack
Solvent Ethanol, DMF Ensures solubility and reaction efficiency
Temperature 25–80°C Heating accelerates reaction; reflux often employed
Time 4–24 hours Monitored via TLC

Halogenation and Reduction of Pyrazole Precursors

Another prominent method involves halogenating a pyrazole precursor followed by reduction to introduce the amino group at position 3. The process begins with the synthesis of 3-chloro-1H-pyrazol-4-amine hydrochloride , which is then reacted with thiazol-2-ylmethyl halides.

Key Steps:

  • Halogenation: 4-nitropyrazole is halogenated at the 3-position using halogenating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under controlled temperatures (~20–60°C).
  • Reduction: The nitro group is reduced to an amine using catalytic hydrogenation with palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at pressures around 1 atm hydrogen, typically at 30–40°C.

Reaction Data:

Step Reagents Conditions Yield References
Halogenation POCl₃ or SOCl₂ 20–60°C Variable ,
Reduction Pd/C or Pt/C, H₂ 30–40°C, 1 atm Up to 96.8%

Post-Functionalization via Nucleophilic Substitution

The amino group on the pyrazole ring can be further functionalized through nucleophilic substitution at the 4-chloro position, employing amines or other nucleophiles to introduce the thiazol-2-ylmethyl moiety.

Industrial-Scale Synthesis Approaches

Multi-Step Synthesis with Halogenation, Reduction, and Coupling

In large-scale production, the process involves:

Advanced techniques such as microwave-assisted synthesis and flow chemistry are increasingly employed to improve yield, purity, and scalability, as indicated in recent patents and research articles.

Catalytic Hydrogenation Optimization

Research indicates that catalysts such as Pd/C or Pt/C, under hydrogen pressures of 14–105 psia, and temperatures of 20–60°C, provide high selectivity (>95%) for the reduction step, with yields exceeding 90%. Catalyst loading is optimized around 0.003–3 mol%, with reaction times typically between 2–5 hours.

Data Tables Summarizing Preparation Methods

Method Key Reagents Solvent Conditions Yield References
Condensation Thiazol-2-ylmethylamine + chloropyrazole Ethanol/DMF 25–80°C, reflux 65–80% ,
Halogenation & Reduction 4-nitropyrazole + SOCl₂ or POCl₃ + Pd/C Ethanol 20–60°C, hydrogenation Up to 96.8% ,
Post-Functionalization Halogenated pyrazole + thiazol-2-ylmethylamine Ethanol Reflux Variable ,

Research Outcomes and Notable Findings

  • Efficiency: The halogenation-reduction route yields high purity intermediates suitable for scale-up.
  • Selectivity: Catalytic hydrogenation with Pd/C or Pt/C achieves >95% selectivity, minimizing by-products.
  • Yield Optimization: Reaction parameters such as temperature, catalyst loading, and HCl concentration are critical for maximizing yields, with reported yields reaching up to 96.8% for key intermediates.
  • Environmental Considerations: Use of greener solvents and milder conditions is under investigation to enhance sustainability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in an aqueous or organic solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-Chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine":

Basic Information

  • Chemical Identity: The compound "4-Chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine" has the CAS No. 1496736-87-8 and a molecular weight of 228.70 . The molecular formula is C8H9ClN4S .
  • Related Compounds: A similar compound, "4-chloro-1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-pyrazol-3-amine," has the CAS number 1503816-08-7 and a molecular weight of 242.73 . Its molecular formula is C9H11ClN4S .

Potential Applications and Research Areas

While the search results do not directly specify the applications of "4-Chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-amine," they do point to related areas of research that may be relevant:

  • Heterocyclic Amines and Carcinogenicity: Research has explored the mutagenicity and carcinogenicity of heterocyclic amines, with studies investigating the impact of creatine supplementation on their formation . Examples of heterocyclic amines studied include PhIP, 8-MeIQx, IFP, and 4,8-DiMeIQx .
  • DNA Adduct Formation: Studies have looked into the DNA adduct formation of heterocyclic aromatic amines in human hepatocytes .
  • Thiazoles: 2-[(4-chlorophenyl)-[2-[5-(4-chlorophenyl)-2-thiazolyl]-5-methyl-3-oxo-1H-pyrazol-4-yl]methyl]propanedinitrile is identified as a member of thiazoles .

Safety Information

  • Hazard Statements: According to one source, the compound "4-Chloro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1h-pyrazol-3-amine" has hazard statements H301, H311, and H331 .
  • Precautionary Statements: Precautionary statements include P261, P264, P270, P271, P280, P302+P352, P304+P340, P310, P330, P361, P403+P233, P405, and P501 .
  • Transportation: The UN number is 2811, with a class of 6.1 and packing group III .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of nucleic acids or proteins in microbial cells, resulting in antimicrobial activity.

Comparison with Similar Compounds

Computational and Experimental Insights

  • Docking Studies : Tools like AutoDock4 () could model interactions between these compounds and target proteins, highlighting the thiazole group’s role in binding affinity.
  • Electronic Structure Analysis : Multiwfn () may reveal charge distribution differences, particularly the electron-rich thiazole vs. electron-deficient chlorophenyl groups .

Biological Activity

4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, backed by recent research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C7_7H7_7ClN4_4S
  • Molecular Weight : 214.68 g/mol
  • CAS Number : 2137556-81-9

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit notable antitumor properties. For instance, compounds similar to 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine have shown significant cytotoxicity against various cancer cell lines.

Compound IC50_{50} (μM) Cell Line
Compound A1.61 ± 1.92A431 (skin cancer)
Compound B1.98 ± 1.22Jurkat (leukemia)
Compound C0.30HUVEC (endothelial)

These results suggest that the presence of the thiazole ring is crucial for enhancing cytotoxic activity against cancer cells .

Anticonvulsant Activity

Thiazole-containing compounds have also been investigated for their anticonvulsant properties. A structure-activity relationship (SAR) analysis revealed that modifications on the thiazole moiety can significantly influence anticonvulsant efficacy .

The biological activity of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine is attributed to its ability to interact with specific cellular targets:

  • Inhibition of Tubulin Polymerization : Similar compounds have been shown to inhibit tubulin polymerization, which is critical in cancer cell division and proliferation .

Case Study 1: Antitumor Efficacy

A study conducted on a series of thiazole derivatives, including pyrazole analogues, demonstrated that these compounds could induce apoptosis in cancer cells. The study reported that one derivative had an IC50_{50} value of approximately 49.85 μM against A549 lung cancer cells, indicating significant potential for therapeutic use .

Case Study 2: Anticonvulsant Evaluation

Another investigation focused on the anticonvulsant potential of thiazole derivatives showed that certain modifications led to enhanced activity in seizure models, suggesting that structural optimization could yield more effective anticonvulsants .

Q & A

Q. What spectroscopic techniques are recommended for structural characterization of 4-Chloro-1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-amine?

  • Methodological Answer : The compound should be characterized using a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm hydrogen/carbon environments (e.g., pyrazole and thiazole ring protons, methylene bridge).
  • Infrared (IR) Spectroscopy : To identify functional groups like NH2_2 (stretching ~3300–3450 cm1^{-1}) and C-Cl bonds (~550–850 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns.
  • Elemental Analysis : To validate empirical formula purity.
    Example: For pyrazole derivatives, 1^1H NMR typically shows pyrazole ring protons at δ 6.5–8.5 ppm, while thiazole protons appear at δ 7.0–8.0 ppm .

Q. What synthetic routes are commonly employed to prepare pyrazole-thiazole hybrids like this compound?

  • Methodological Answer : Synthesis often involves:

Condensation Reactions : Reacting 4-chloro-1H-pyrazol-3-amine with a thiazole-containing alkyl halide (e.g., 2-chloromethylthiazole) under basic conditions (e.g., K2_2CO3_3 in DMF).

Protection-Deprotection Strategies : Using Boc groups to protect the amine during alkylation, followed by acidic removal.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.
Example: Similar pyrazole derivatives achieved yields of 65–80% via nucleophilic substitution .

Advanced Research Questions

Q. How can regioselectivity be controlled during the alkylation of the pyrazole nitrogen with the thiazolylmethyl group?

  • Methodological Answer : Regioselectivity depends on:
  • Steric Effects : Bulky substituents on the pyrazole ring direct alkylation to the less hindered nitrogen.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl) at position 4 stabilize negative charge on N1, favoring alkylation at N1.
  • Solvent and Base : Polar aprotic solvents (e.g., DMF) and weak bases (e.g., NaHCO3_3) improve selectivity.
    Example: For 1-(2-chlorophenyl)-4-methyl-1H-pyrazol-3-amine, regioselective alkylation was achieved using K2_2CO3_3 in acetonitrile .

Q. What computational methods predict the compound’s binding affinity to biological targets like kinase enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations (GROMACS):

Target Preparation : Retrieve protein structures (e.g., PDB) and optimize protonation states.

Ligand Preparation : Generate 3D conformers of the compound and assign charges (e.g., AM1-BCC).

Docking : Grid-based sampling with flexible side chains.

Analysis : Calculate binding energies (ΔG) and hydrogen-bond interactions.
Example: Fluorinated pyrazoles showed enhanced binding to kinase ATP pockets due to fluorine’s electronegativity .

Q. How does the thiazole ring influence the compound’s metabolic stability in pharmacokinetic studies?

  • Methodological Answer : Assess stability via:
  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • CYP450 Inhibition Screening : Use fluorescent probes to test interactions with cytochrome P450 enzymes.
  • Computational Predictors : ADMET software (e.g., SwissADME) to estimate metabolic sites.
    Example: Thiazole-containing compounds exhibit slower hepatic clearance compared to furan derivatives due to sulfur’s resistance to oxidation .

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